molecular formula C19H22F3N3O3S B2508750 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034331-59-2

4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2508750
CAS No.: 2034331-59-2
M. Wt: 429.46
InChI Key: LXANWBZSUACAQE-UHFFFAOYSA-N
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Description

4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound featuring both a pyrazole ring and a sulfonamide group. The trifluoromethyl group and the acetyl group contribute to its unique chemical properties, making it a fascinating subject for chemical, biological, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves multiple steps:

  • Starting Material: : The synthesis begins with the formation of the pyrazole ring.

  • Substitution: : The trifluoromethyl group is introduced through electrophilic substitution reactions.

  • Acylation: : Acetylation of the benzene ring occurs via Friedel-Crafts acylation.

  • Cyclopentylation: : The cyclopentyl group is attached through nucleophilic substitution.

  • Sulfonamide Formation: : The final step involves the formation of the sulfonamide bond through sulfonation and subsequent amine coupling.

Industrial Production Methods

Industrial production often employs more robust and scalable methods, including:

  • Catalytic processes: to enhance reaction efficiency.

  • Continuous flow chemistry: for better yield and safety.

  • High-pressure reactors: to manage difficult reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the acetyl and cyclopentyl groups.

  • Reduction: : The nitro groups may be reduced to amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.

  • Substitution Reagents: : Halogens, alkylating agents, sulfonating agents.

Major Products Formed

  • Oxidation: : Yields hydroxyl or carbonyl derivatives.

  • Reduction: : Results in amines and alcohols.

  • Substitution: : Produces various substituted benzene and pyrazole derivatives.

Scientific Research Applications

4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Acts as a probe for studying biological systems.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action involves:

  • Molecular Targets: : The compound interacts with specific enzymes and receptors.

  • Pathways: : Alters signaling pathways, modulates enzyme activity, or inhibits receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-N-cyclopentyl-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

  • 4-Acetyl-N-cyclopentyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Uniqueness

The trifluoromethyl group in 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide enhances its lipophilicity, metabolic stability, and biological activity, distinguishing it from other similar compounds.

This compound's multifaceted nature makes it a valuable asset across various fields of research and industrial applications. What sparked your interest in this particular compound?

Properties

IUPAC Name

4-acetyl-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O3S/c1-14(26)15-6-8-17(9-7-15)29(27,28)25(16-4-2-3-5-16)13-12-24-11-10-18(23-24)19(20,21)22/h6-11,16H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXANWBZSUACAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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